Pim-1 kinase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

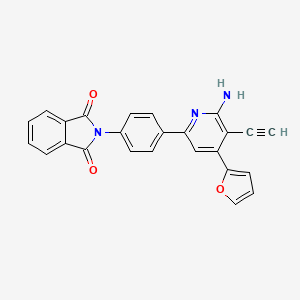

Properties

Molecular Formula |

C25H15N3O3 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)-2-pyridinyl]phenyl]isoindole-1,3-dione |

InChI |

InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27) |

InChI Key |

QSORYTOQPAORRD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pim-1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in a variety of human cancers. Its role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Pim-1 kinase inhibitor 2, also known as Compound 13, a potent and selective inhibitor of Pim-1 kinase. This document details its biochemical and cellular effects, including its direct inhibition of Pim-1 kinase activity and its downstream consequences on apoptotic pathways and the cell cycle. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation.

Introduction to Pim-1 Kinase

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of signal transduction pathways that govern cell proliferation, survival, and differentiation.[1][2] Pim-1 is a constitutively active kinase, and its activity is primarily regulated at the level of transcription and protein stability. It is a downstream effector of the JAK/STAT pathway and is induced by a variety of cytokines and growth factors.[1]

Overexpression of Pim-1 is a common feature in many hematological malignancies and solid tumors, including prostate cancer, breast cancer, and leukemia.[2][3] Its oncogenic activity is mediated through the phosphorylation of a wide range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1, and the transcription factor c-Myc.[3] By phosphorylating and inactivating these proteins, Pim-1 promotes cell survival and proliferation, contributing to tumorigenesis. The critical role of Pim-1 in cancer has spurred the development of small molecule inhibitors aimed at blocking its kinase activity.

This compound (Compound 13): An Overview

This compound (Compound 13) is a novel cyanopyridine-based small molecule designed as a potent and selective inhibitor of Pim-1 kinase.[1][2] Its chemical structure is characterized by a 6-(4-phthalimido)-3-cyanopyridine scaffold. This compound has demonstrated significant cytotoxic effects against various cancer cell lines and has been shown to induce apoptosis.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of Pim-1 kinase. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.

Direct Inhibition of Pim-1 Kinase

This compound acts as a potent inhibitor of Pim-1 kinase. In a biochemical assay, Compound 13 demonstrated significant inhibition of Pim-1 kinase activity.[1][2] Molecular docking studies suggest that the inhibitor binds to the ATP-binding pocket of the Pim-1 kinase, preventing the binding of its natural substrate, ATP, and thus blocking its phosphotransferase activity.[2]

Induction of Apoptosis

A key consequence of Pim-1 inhibition by Compound 13 is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic regulatory proteins.

-

Activation of Caspase-3: Treatment of cancer cells with this compound leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[1][2]

-

Modulation of the Bax/Bcl-2 Ratio: The inhibitor causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. The inhibition of Pim-1 kinase activity leads to the stabilization and activation of cell cycle inhibitors like p21 and p27, which can halt the cell cycle at the G1/S or G2/M checkpoints.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 13) from the primary literature.[1][2]

| Cell Line | Cancer Type | IC50 (µM)[2] |

| PC3 | Prostate Carcinoma | 0.08 ± 0.01 |

| HepG2 | Hepatocellular Carcinoma | 0.15 ± 0.01 |

| MCF-7 | Breast Adenocarcinoma | 0.11 ± 0.01 |

| WI-38 (Normal) | Human Lung Fibroblast | > 145 |

Table 1: In Vitro Cytotoxicity of this compound (Compound 13)

| Assay | Result[2] |

| Pim-1 Kinase Inhibition (% at 10 µM) | 76.43% |

| Caspase-3 Activation (Fold Change) | Significant increase (up to 27-fold for Bax/Bcl-2 ratio) |

| Bax/Bcl-2 Ratio (Fold Change) | Increased up to 27-fold |

Table 2: Biochemical and Cellular Effects of this compound (Compound 13)

Signaling Pathways and Experimental Workflows

Pim-1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of Pim-1 in promoting cell survival and proliferation and how its inhibition by this compound leads to apoptosis.

Caption: Pim-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Apoptosis Detection

The following diagram outlines a typical workflow for assessing apoptosis induction by this compound.

Caption: Experimental workflow for detecting apoptosis induced by this compound.

Detailed Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the inhibitory effect of Compound 13 on Pim-1 kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate (e.g., a synthetic peptide with the recognition sequence)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

This compound (Compound 13)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the recombinant Pim-1 kinase in kinase buffer.

-

Add 2 µL of a solution containing the Pim-1 substrate and ATP in kinase buffer.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Compound 13 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, HepG2, MCF-7) and a normal cell line (e.g., WI-38)

-

Complete cell culture medium

-

This compound (Compound 13)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value for each cell line.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Compound 13.

Materials:

-

Cancer cell lines

-

This compound (Compound 13)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To analyze the expression levels of apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

This compound (Compound 13)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Conclusion

This compound (Compound 13) is a promising anti-cancer agent that exerts its effect through the direct inhibition of Pim-1 kinase. This inhibition disrupts the pro-survival and pro-proliferative signaling mediated by Pim-1, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The data presented in this guide highlight its potency and selectivity, making it a valuable tool for further research and a potential lead compound for the development of novel cancer therapeutics. The detailed protocols provided herein should facilitate the continued investigation of this and other Pim-1 kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Pim-1 Kinase Inhibitor 2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, a critical oncogene, and the therapeutic potential of its inhibition in cancer. It delves into the intricate signaling pathways governed by Pim-1, the mechanism of its inhibitors, with a focus on Pim-1 kinase inhibitor 2, and the methodologies employed to evaluate their efficacy.

The Role of Pim-1 Kinase in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that act as key regulators of tumorigenesis.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription, translation, and protein stability.[3][4]

Pim-1 is the most extensively studied isoform and is frequently overexpressed in a wide array of hematological malignancies (leukemias, lymphomas, myeloma) and solid tumors, including prostate, breast, colon, and pancreatic cancers.[1][3][5][6] Its elevated expression often correlates with advanced disease stages, therapeutic resistance, and poor patient prognosis.[1][5] The oncogenic activity of Pim-1 stems from its ability to phosphorylate a broad range of downstream substrates, thereby promoting cell survival, proliferation, metastasis, and resistance to apoptosis and chemotherapy.[2][5][7]

Pim-1 Signaling Pathways in Cancer

Pim-1 kinase functions as a central node in various cancer-promoting signaling cascades. Its expression is primarily induced by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by cytokines and growth factors.[6][7] Once expressed, Pim-1 phosphorylates numerous downstream targets to drive malignant phenotypes.

Key Downstream Substrates and Their Functions:

-

Cell Cycle Progression: Pim-1 phosphorylates and inactivates cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1.[4][6][7] It also activates cell division cycle 25A (CDC25A), a phosphatase that promotes entry into mitosis.[4][6] This dual action accelerates the cell cycle.

-

Inhibition of Apoptosis: A critical function of Pim-1 is to suppress programmed cell death. It phosphorylates and inactivates the pro-apoptotic protein B-cell lymphoma-2 (Bcl-2)-associated agonist of cell death (BAD).[4][6][7] This phosphorylation prevents BAD from neutralizing anti-apoptotic Bcl-2 family proteins, thereby promoting cell survival. Pim-1 also inhibits apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2]

-

Transcriptional Regulation: Pim-1 enhances the stability and transcriptional activity of the MYC oncogene, a master regulator of cell growth and proliferation, by phosphorylating it at specific serine residues.[2][4]

-

Drug Resistance: Pim-1 contributes to chemotherapy resistance by phosphorylating and regulating drug efflux pumps like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP).[7][8]

-

Metastasis and Angiogenesis: Pim-1 promotes cell migration and invasion by phosphorylating and destabilizing the metastasis suppressor N-Myc Downstream Regulated 1 (NDRG1).[1][5] It also upregulates the translation of c-MET, a receptor tyrosine kinase that induces epithelial-to-mesenchymal transition (EMT) and metastasis.[7]

This compound: A Therapeutic Agent

Given the central role of Pim-1 in driving malignancy, its inhibition has become a major focus of anticancer drug development.[3][7] A multitude of small-molecule inhibitors have been developed, many of which are ATP-competitive.

This compound , also identified as Compound 13 in specific literature, is a potent, cyanopyridine-based inhibitor of Pim-1 kinase.[9] Preclinical studies indicate that this compound effectively induces apoptosis in cancer cells, highlighting its potential as a research tool and a lead compound for cancer therapy.[9] While specific quantitative data for this particular inhibitor is limited in publicly available literature, its characterization follows a standard paradigm for kinase inhibitor development.

Quantitative Data for Representative Pim Kinase Inhibitors

To provide a comparative landscape of Pim kinase inhibition, the following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of several well-characterized small-molecule inhibitors against the three PIM isoforms. Lower values indicate higher potency.

| Inhibitor | Type | Pim-1 | Pim-2 | Pim-3 | Reference(s) |

| PIM447 (LGH447) | Pan-Pim | Kᵢ: 6 pM | Kᵢ: 18 pM | Kᵢ: 9 pM | [10][11] |

| AZD1208 | Pan-Pim | IC₅₀: 0.4 nM | IC₅₀: 5 nM | IC₅₀: 1.9 nM | [11][12] |

| CX-6258 | Pan-Pim | IC₅₀: 5 nM | IC₅₀: 25 nM | IC₅₀: 16 nM | [11][12][13] |

| SGI-1776 | Pan-Pim | IC₅₀: 7 nM | IC₅₀: 363 nM | IC₅₀: 69 nM | [10][11] |

| TP-3654 | Pan-Pim | Kᵢ: 5 nM | Kᵢ: 239 nM | Kᵢ: 42 nM | [11][12] |

| SMI-4a | Pim-1 Selective | IC₅₀: 24 µM | IC₅₀: 100 µM | - | [10] |

| TCS PIM-1 1 | Pim-1 Selective | IC₅₀: 50 nM | IC₅₀: >20,000 nM | - | [10][11][12] |

| Hispidulin | Pim-1 Selective | IC₅₀: 2.71 µM | - | - | [10][11][13] |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Key Experimental Protocols for Inhibitor Characterization

The evaluation of a novel Pim-1 kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol measures the direct inhibition of purified Pim-1 kinase activity. The assay quantifies the amount of ADP produced in the kinase reaction, which is converted into a luminescent signal.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]

-

Dilute purified recombinant Pim-1 enzyme, a suitable peptide substrate (e.g., PIMtide), and ATP to desired concentrations in Kinase Buffer.

-

Prepare a serial dilution of the Pim-1 inhibitor (e.g., this compound) in buffer with a constant final DMSO concentration (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO vehicle control).

-

Add 2 µL of the Pim-1 enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.[14]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Pim-1 Activity Assay (Western Blot for pBAD)

This protocol assesses the inhibitor's ability to block Pim-1 activity inside living cancer cells by measuring the phosphorylation of its direct substrate, BAD, at serine 112.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells known to express Pim-1 (e.g., PC-3 prostate cancer cells) in culture plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Pim-1 inhibitor for a specified duration (e.g., 3-6 hours).[15] Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a denaturing buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]

-

-

Protein Quantification and Immunoblotting:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the samples by loading equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112).

-

Subsequently, probe the same membrane with antibodies for total BAD and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

-

-

Detection and Analysis:

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. Calculate the ratio of pBAD to total BAD or the loading control to determine the dose-dependent inhibition of Pim-1 activity.

-

Conclusion and Future Directions

Pim-1 kinase is a validated and high-priority target in cancer therapy. Its multifaceted role in promoting cell survival, proliferation, and drug resistance makes it a linchpin in the progression of many malignancies.[1][7] Small-molecule inhibitors, including compounds like this compound, represent a promising therapeutic strategy.

The development of potent and selective Pim inhibitors continues to advance, with several compounds such as AZD1208 and PIM447 having entered clinical trials.[1][3][6] Future research will focus on optimizing inhibitor selectivity to minimize off-target effects, exploring combination therapies to overcome resistance (e.g., with JAK or FLT3 inhibitors), and identifying predictive biomarkers to select patient populations most likely to benefit from Pim-1 targeted therapy.[1][3][7][16] The continued investigation of compounds like this compound is crucial for expanding the arsenal of targeted agents against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. adooq.com [adooq.com]

- 14. promega.com [promega.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

Pim-1 Kinase Inhibition: A Core Strategy for Apoptosis Induction in Cancer Therapeutics

An In-depth Technical Guide on the Role of Pim-1 Kinase Inhibitors in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Pim-1 kinase inhibitors induce apoptosis, a critical process for the development of novel cancer therapies. Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3), are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to chemotherapy.[1][2] Inhibition of this kinase family has emerged as a promising strategy to trigger programmed cell death in cancer cells. This document will focus on the well-characterized pan-Pim kinase inhibitor, AZD1208, as a primary example, with supporting data from other notable inhibitors such as SGI-1776 and SMI-16a.

Data Presentation: Efficacy of Pim Kinase Inhibitors

The following tables summarize key quantitative data demonstrating the pro-apoptotic and anti-proliferative effects of various Pim kinase inhibitors across different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Pim Kinase Inhibitors

| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference |

| AZD1208 | Pan-Pim (Pim-1, -2, -3) | Enzyme Assay | <5 | [3][4] |

| AZD1208 | Pan-Pim (Pim-1, -2, -3) | Cell-based Assay | <150 | [3][4] |

| SGI-1776 | Pan-Pim (Pim-1, -2, -3) | N/A | N/A | [5] |

| SMI-16a | Pim-1 | Enzyme Assay | 150 | [6][7] |

| SMI-16a | Pim-2 | Enzyme Assay | 20 | [6][7] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Pim-1 Expression | pSTAT5 Status | GI50 (µM) | Apoptosis Induction |

| EOL-1 | High | Positive | <1 | Yes |

| KG-1a | High | Positive | <1 | Yes |

| Kasumi-3 | High | Positive | <1 | Yes |

| MV4-11 | High | Positive | <1 | Yes |

| MOLM-16 | High | Positive | <1 | Yes |

Data compiled from Keeton et al. (2014).[3] GI50 represents the concentration for 50% of inhibition of cell proliferation.

Table 3: Effects of Pim Kinase Inhibitors on Apoptosis-Related Proteins

| Inhibitor | Cell Line | Effect | Target Protein | Reference |

| AZD1208 | MOLM-16 | ↑ | Cleaved Caspase 3 | [3][4] |

| AZD1208 | MOLM-16 | ↑ | p27 | [3][4] |

| AZD1208 | MOLM-16 | ↓ | p-BAD, p-4EBP1, p-p70S6K, p-S6 | [3][4] |

| SGI-1776 | CLL | ↓ | Mcl-1 (RNA and protein) | [5] |

| SGI-1776 | Prostate Cancer, Leukemia, etc. | ↓ | p-c-Myc, p-Histone H3, p-BAD | [1] |

| SMI-16a | Multiple Myeloma | ↑ | Cleaved Caspase 3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the pro-apoptotic effects of Pim kinase inhibitors.

Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining: This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol Outline:

-

Treat cells with the Pim kinase inhibitor at various concentrations and time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[9]

-

2. Caspase Activity Assays: Caspases are a family of proteases that are critical mediators of apoptosis. Their activation is a hallmark of programmed cell death.

-

Principle: Caspase activity can be measured using specific substrates that are cleaved by active caspases to release a detectable signal (e.g., a fluorophore or a chromophore).

-

Protocol Outline (for Caspase-3/7):

-

Culture cells in a multi-well plate and treat with the Pim kinase inhibitor.

-

Add a luminogenic substrate for caspase-3 and -7 to each well.

-

Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[10]

-

Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is essential for examining the effects of Pim kinase inhibitors on the expression and phosphorylation status of proteins involved in the apoptosis pathway.

-

Protocol Outline:

-

Lyse inhibitor-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-BAD, Mcl-1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pim-1 kinase inhibitors and a typical experimental workflow for their evaluation.

Caption: Pim-1 inhibitor-induced apoptosis signaling pathway.

Caption: Experimental workflow for evaluating Pim-1 kinase inhibitors.

Core Mechanism of Apoptosis Induction

Pim-1 kinase promotes cell survival through the phosphorylation of several key proteins involved in the apoptotic machinery. Inhibition of Pim-1, therefore, sensitizes cancer cells to apoptosis through multiple interconnected pathways.

Regulation of the Bcl-2 Family Proteins

A primary mechanism by which Pim-1 kinase inhibitors induce apoptosis is through the modulation of the Bcl-2 family of proteins.

-

Phosphorylation of BAD: Pim-1 phosphorylates the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[11][12] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11] By inhibiting Pim-1, BAD remains unphosphorylated and can antagonize Bcl-2 and Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria.[11]

-

Downregulation of Mcl-1: The anti-apoptotic protein Mcl-1 is another critical target. The Pim kinase inhibitor SGI-1776 has been shown to decrease Mcl-1 transcript and protein levels in chronic lymphocytic leukemia (CLL) cells.[5] This reduction in Mcl-1 further tips the balance towards apoptosis.

Inhibition of Protein Translation

Pim kinases are also implicated in the regulation of protein synthesis, a process essential for the survival of rapidly dividing cancer cells.

-

mTORC1/4E-BP1 Pathway: Pim kinase inhibitors, such as AZD1208, have been demonstrated to reduce the phosphorylation of 4E-BP1, a key downstream effector of the mTORC1 signaling pathway.[3][4][9] Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of key survival proteins, including c-Myc and Mcl-1.[13]

Cell Cycle Arrest

In addition to directly inducing apoptosis, Pim-1 kinase inhibitors can also cause cell cycle arrest, which can subsequently lead to programmed cell death.

-

Regulation of p27: AZD1208 treatment leads to an increase in the levels of the cell cycle inhibitor p27.[3][4] p27 is a negative regulator of cyclin-dependent kinases (CDKs), and its accumulation can lead to a G1 phase cell cycle arrest.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Validate User [ashpublications.org]

- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Cell Cycle Arrest by Pim-1 Kinase Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and methodologies associated with cell cycle arrest induced by Pim-1 kinase inhibitors, with a focus on the representative inhibitor SMI-4a, referred to herein as Pim-1 Kinase Inhibitor 2. Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the regulation of cell cycle progression and apoptosis.[1][2] Its inhibition is a key area of research in oncology.

Quantitative Data on Cell Cycle Arrest

Pim-1 kinase inhibitors induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent. For instance, treatment of chronic myeloid leukemia (CML) cell lines K562 and imatinib-resistant K562/G with the Pim-1 inhibitor SMI-4a has been shown to induce S-phase arrest.[3][4] In other cancer cell types, such as precursor T-cell lymphoblastic leukemia (pre-T-LBL), G1 arrest is observed.[5]

Below is a summary of the quantitative effects of SMI-4a on the cell cycle distribution in CML cells.

| Cell Line | Treatment (SMI-4a) | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| K562 | 0 µM (Control) | 48 h | 42.77% | 51.66% | 5.57% |

| K562 | 80 µM | 48 h | Not specified | 62.57% | 0.43% |

| K562/G | 0 µM (Control) | 48 h | Not specified | Not specified | Not specified |

| K562/G | 40 µM | 48 h | Not specified | Increased | Decreased |

Data extracted from Feng et al., 2017.[3]

Signaling Pathways of Pim-1 in Cell Cycle Regulation

Pim-1 kinase promotes cell cycle progression through the phosphorylation of several key regulatory proteins. Inhibition of Pim-1 disrupts these signaling cascades, leading to cell cycle arrest. A primary mechanism involves the regulation of the cyclin-dependent kinase inhibitor p27Kip1.[6][7] Pim-1 phosphorylates p27Kip1, which leads to its nuclear export and subsequent proteasomal degradation.[6][7] By inhibiting Pim-1, p27Kip1 accumulates in the nucleus, where it binds to and inhibits cyclin E-CDK2 complexes, thereby blocking the G1/S transition.[6] Pim-1 has also been shown to influence the G2/M transition by phosphorylating and activating the phosphatase CDC25C.[6]

The following diagram illustrates the signaling pathway of Pim-1 in promoting cell cycle progression and how its inhibition leads to arrest.

Caption: Pim-1 signaling pathway in cell cycle regulation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plate

-

This compound (SMI-4a)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

For adherent cells, aspirate the medium. Add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the medium containing MTT.

-

Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

6-well plates

-

This compound (SMI-4a)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The data is then analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

Materials:

-

This compound (SMI-4a)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27Kip1, anti-CDK2, anti-Cyclin E, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as for the cell cycle analysis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for investigating the effects of a Pim-1 kinase inhibitor on cell cycle arrest.

Caption: Experimental workflow for studying Pim-1 inhibitor-induced cell cycle arrest.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological activity of the compound 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, a potent inhibitor of the proto-oncogene Pim-1 kinase. This guide consolidates available quantitative data, details relevant experimental methodologies, and illustrates the implicated signaling pathways. The information presented is intended to support further research and development efforts targeting Pim-1 kinase for therapeutic intervention.

Introduction

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, also known as PIM-1 Inhibitor 2, is a small molecule that has been identified as a potent inhibitor of Pim-1 kinase[1][2][3][4][5]. Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in the regulation of cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This guide will delve into the specifics of the compound's biological activity, its mechanism of action, and the experimental basis for these findings.

Quantitative Biological Activity Data

The primary biological activity of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine is the potent and specific inhibition of Pim-1 kinase. The key quantitative metric for its inhibitory potential is the inhibition constant (Ki).

| Compound Name | Target | Activity Type | Value | Reference |

| 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine | Pim-1 Kinase | Ki | 91 nM | [1][2][3] |

This low nanomolar inhibition constant signifies a high binding affinity of the compound for the Pim-1 kinase, suggesting its potential as a selective therapeutic agent.

Mechanism of Action and Signaling Pathway

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine functions as an ATP-competitive inhibitor of Pim-1 kinase. It is believed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

The Pim-1 kinase is a key component of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cell proliferation and survival. The pathway is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM1.

Pim-1 kinase then exerts its anti-apoptotic effects primarily through the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD on specific serine residues leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Pim-1, 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine prevents the inactivation of BAD, thereby promoting apoptosis in cancer cells.

Caption: The Pim-1 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The quantitative data for the inhibition of Pim-1 kinase by 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine was reported by Pierce et al. (2008). While the full, detailed experimental protocol from this specific publication is not publicly accessible, a representative protocol for a biochemical Pim-1 kinase inhibition assay is provided below, based on common methodologies.

Representative Pim-1 Kinase Inhibition Assay Protocol (Luminescence-based)

This protocol is designed to measure the activity of Pim-1 kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials and Reagents:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine (test inhibitor)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Also prepare a positive control inhibitor (e.g., staurosporine) and a DMSO-only vehicle control.

-

Reaction Setup:

-

Add 1 µL of the serially diluted test inhibitor, positive control, or DMSO vehicle to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the Pim-1 substrate at 2x the final desired concentration.

-

Add 2 µL of the recombinant Pim-1 kinase, diluted in kinase assay buffer, to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.

-

-

Incubation: Incubate the reaction plate at room temperature (or 30°C) for a specified period, typically 60 minutes.

-

ATP Depletion and ADP Conversion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the amount of ATP consumed and thus directly proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, if the ATP concentration and its Km are known.

-

Caption: A typical workflow for a Pim-1 kinase inhibition assay.

Conclusion

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine is a potent inhibitor of Pim-1 kinase, a key regulator of cell survival and proliferation. Its ability to inhibit Pim-1 at a low nanomolar concentration underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The mechanism of action, involving the disruption of the Pim-1/BAD anti-apoptotic signaling pathway, provides a clear rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the further characterization of this and other Pim-1 inhibitors. Continued research into the structure-activity relationship and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic utility.

References

The Effect of Pim-1 Kinase Inhibitors on Proto-Oncogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim-1 kinase, a serine/threonine kinase encoded by the PIM1 proto-oncogene, is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in a variety of hematological malignancies and solid tumors, often correlating with poor prognosis. Pim-1 exerts its oncogenic functions by phosphorylating a wide array of downstream targets, many of which are themselves key players in cancer development, including the proto-oncogenes c-Myc, STAT3, and components of the NF-κB signaling pathway. The intricate relationship between Pim-1 and these proto-oncogenes has made it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the effects of Pim-1 kinase inhibitors on key proto-oncogenes, with a focus on the underlying mechanisms, experimental validation, and relevant methodologies for research and development. While a specific compound universally designated "Pim-1 kinase inhibitor 2" is not prominently defined in the literature, this guide will focus on the effects of several well-characterized, potent, and selective Pim-1 inhibitors, such as AZD1208, SGI-1776, and CX-6258, which serve as representative examples of this class of therapeutic agents.

Data Presentation: Efficacy of Pim-1 Kinase Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of selected Pim-1 kinase inhibitors against Pim kinases and their downstream effects on proto-oncogene-related signaling pathways.

Table 1: Inhibitory Activity of Selected Pim-1 Kinase Inhibitors

| Inhibitor | Target | IC50 / Ki | Cell-Free/Cell-Based | Reference |

| AZD1208 | Pim-1 | IC50: 0.4 nM | Cell-free | [3] |

| Pim-2 | IC50: 5 nM | Cell-free | [3] | |

| Pim-3 | IC50: 1.9 nM | Cell-free | [3] | |

| SGI-1776 | Pim-1 | IC50: 7 nM | Cell-free | [4] |

| Pim-2 | IC50: 363 nM | Cell-free | ||

| Pim-3 | IC50: 69 nM | Cell-free | ||

| CX-6258 | Pim-1 | IC50: 5 nM | Cell-free | [5] |

| Pim-2 | IC50: 25 nM | Cell-free | [5] | |

| Pim-3 | IC50: 16 nM | Cell-free | [5] |

Table 2: Effect of Pim-1 Kinase Inhibitors on Proto-Oncogene Pathways

| Inhibitor | Cell Line | Target Proto-Oncogene/Pathway | Observed Effect | Quantitative Data | Reference |

| AZD1208 | MOLM-16 (AML) | c-Myc | Inhibition of MYC pathway | - | [6] |

| SGI-1776 | CLL cells | c-Myc | Reduction in phospho-c-Myc (Ser62) and total c-Myc protein | - | [7] |

| CX-6258 | H1975 & PC9 (NSCLC) | STAT3 | Decreased phosphorylation of STAT3 | - | [2] |

| PIM Inhibitors | DLBCL cells | c-Myc | Decreased MYC levels and expression of MYC-dependent genes | - | [8] |

| PIM Inhibitors | DU-145 (Prostate) | STAT3 | Reduction in pSTAT3(Tyr705) | - | [9] |

Signaling Pathways

The interplay between Pim-1 kinase and proto-oncogenes is complex, involving multiple signaling cascades. The following diagrams illustrate these key pathways.

Caption: Pim-1 and c-Myc synergistic signaling pathway.

Caption: Pim-1 regulation of STAT3 and NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Pim-1 inhibitor effects on proto-oncogenes. The following are representative protocols for key experiments.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated proteins such as Pim-1, c-Myc, and STAT3 in response to Pim-1 inhibitor treatment.

a. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with the Pim-1 inhibitor at various concentrations and time points.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

c. Immunoblotting:

-

Incubate the membrane with primary antibodies against Pim-1, c-Myc, phospho-c-Myc (Ser62), STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ).

Caption: Western Blot experimental workflow.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of proto-oncogenes such as MYC and PIM1 following treatment with a Pim-1 inhibitor.

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with the Pim-1 inhibitor as described for Western blotting.

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

b. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (MYC, PIM1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to ensure product specificity.

-

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Caption: qPCR experimental workflow.

In Vitro Kinase Assay

This protocol is to determine the direct inhibitory effect of a compound on Pim-1 kinase activity.

a. Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

In a 96-well plate, add the Pim-1 inhibitor at various concentrations.

-

Add recombinant human Pim-1 enzyme to each well.

-

Add a specific Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD) and ATP to initiate the reaction.

b. Incubation and Detection:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[10]

-

Fluorescence-based assay: Using a phosphorylated substrate-specific antibody labeled with a fluorophore.

-

c. Data Analysis:

-

Plot the kinase activity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

Pim-1 kinase inhibitors represent a promising class of anti-cancer agents due to their ability to modulate the activity of key proto-oncogenes. The synergistic relationship between Pim-1 and c-Myc, and the role of Pim-1 in activating STAT and NF-κB signaling pathways, underscore its importance as a therapeutic target. This guide provides a foundational understanding of the effects of Pim-1 inhibition on these critical oncogenic drivers, supported by quantitative data and detailed experimental protocols. Further research utilizing these methodologies will continue to elucidate the full potential of Pim-1 inhibitors in the treatment of various cancers.

References

- 1. Pim-1 kinase and p100 cooperate to enhance c-Myb activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]

- 3. ashpublications.org [ashpublications.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Foundational Research on Pim-1 Kinase Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding Pim-1 Kinase Inhibitor 2, a novel compound identified as a potent anti-cancer agent. This document details the inhibitor's mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the assays used in its characterization.

Introduction: Pim-1 Kinase as a Therapeutic Target

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a critical role in promoting cell survival, proliferation, and differentiation. It is a downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Overexpression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, where it contributes to tumorigenesis by phosphorylating and regulating key proteins involved in cell cycle progression and apoptosis. This oncogenic role has established Pim-1 kinase as a high-value target for the development of novel cancer therapeutics.

This compound (also known as Compound 13) is a novel molecule featuring a cyanopyridine-based scaffold.[1] Foundational studies have identified it as a potent inhibitor of Pim-1 kinase, demonstrating significant cytotoxic effects against various cancer cell lines and the ability to induce programmed cell death (apoptosis).[1]

Mechanism of Action and Preclinical Findings

This compound exerts its anti-cancer effects primarily through the direct inhibition of Pim-1 kinase and the subsequent induction of apoptosis. Key findings from the foundational study by Farrag AM, et al. highlight its potential.[1]

The inhibitor was identified as one of the most promising compounds from a series of newly synthesized cyanopyridine derivatives.[1] Mechanistic studies revealed that its mode of action involves the induction of apoptosis, evidenced by the enhancement of caspase-3 activity and a significant increase in the pro-apoptotic to anti-apoptotic Bax/Bcl-2 ratio.[1] Molecular docking studies have further confirmed that the compound fits well within the active site of the Pim-1 kinase, consistent with its observed in vitro activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative results from the initial characterization of this compound (Compound 13) and related compounds.

| Parameter | Value | Reference Cell Line / Compound |

| Pim-1 Kinase Inhibition | IC50 = 0.84 µM | N/A |

| In Vitro Cytotoxicity | 1.5–3.3 times more potent than reference | 5-Fluorouracil (5-FU) |

| Selectivity Profile | IC50 > 145 µM | WI-38 (Normal Human Cells) |

| Apoptosis Induction | 27-fold increase in Bax/Bcl-2 ratio | Untreated Control |

| Table 1: In Vitro Activity of this compound (Compound 13).[1][2] |

| Cell Line | Cancer Type |

| PC3 | Prostate Carcinoma |

| HepG2 | Hepatocellular Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| Table 2: Cancer Cell Lines Used for Cytotoxicity Screening.[1] |

Visualizing Pathways and Workflows

Pim-1 Signaling Pathway and Apoptosis Induction

Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of Pim-1 by Inhibitor 2 prevents this phosphorylation, leading to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases like Caspase-3.

Caption: Pim-1 signaling pathway and the mechanism of apoptosis induction by its inhibitor.

Experimental Characterization Workflow

The foundational research followed a logical progression from chemical synthesis to detailed biological characterization to identify and validate the lead compound.

Caption: Workflow for the discovery and characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in the characterization of this compound.

In Vitro Cytotoxicity (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

PIM-1 Kinase Inhibition Assay

This assay quantifies the ability of the compound to inhibit the enzymatic activity of Pim-1. A common method is a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), recombinant human Pim-1 enzyme, a suitable peptide substrate, and ATP.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.

-

Kinase Reaction: Add 2 µL of Pim-1 enzyme and 2 µL of the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add 5 µL of a reagent like ADP-Glo™, which converts the ADP generated into a luminescent signal. Incubate for 40 minutes.

-

Signal Measurement: Add 10 µL of a kinase detection reagent and incubate for 30 minutes. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results against positive (no inhibitor) and negative (no enzyme) controls to calculate the percentage of inhibition and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend approximately 1x10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately.

-

Data Acquisition and Analysis: Use a flow cytometer to acquire data. Analyze the dot plots to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis by Flow Cytometry

This protocol measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with the IC50 concentration of the inhibitor for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.

References

Unveiling the Anti-Proliferative Potential of Pim-1 Kinase Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-proliferative effects of Pim-1 kinase inhibitor 2, a potent small molecule antagonist of the Pim-1 serine/threonine kinase. Overexpression of Pim-1 is a known driver of tumorigenesis, promoting cell survival, proliferation, and therapeutic resistance across a spectrum of human cancers. This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction to Pim-1 Kinase and Its Role in Cancer

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of signal transduction pathways that are crucial for cell cycle progression, survival, and metabolic adaptation. Upregulation of Pim-1 is frequently observed in various hematological and solid tumors, where it contributes to malignant phenotypes by phosphorylating a wide range of downstream substrates.[2]

Pim-1 is a critical downstream effector of the JAK/STAT signaling pathway, which is often aberrantly activated in cancer.[3] Its substrates include proteins that regulate apoptosis, such as the pro-apoptotic protein Bad, and cell cycle progression, like the cyclin-dependent kinase inhibitors p21 and p27.[3] By phosphorylating and inactivating these tumor-suppressive proteins, Pim-1 promotes cell survival and proliferation.[3] Furthermore, Pim-1 has been implicated in the development of resistance to various anti-cancer therapies.[2] This central role in tumor biology makes Pim-1 an attractive target for therapeutic intervention.

This compound (Compound 13/CX-6258)

This compound, also identified as Compound 13 and CX-6258, is a potent and selective pan-Pim kinase inhibitor.[4][5] It exhibits robust anti-proliferative activity against a variety of cancer cell lines.[5][6] This inhibitor demonstrates excellent biochemical potency and selectivity, making it a valuable tool for studying the biological functions of Pim kinases and a promising candidate for further preclinical and clinical development.[4][5][6]

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the catalytic activity of Pim-1 kinase.[7] This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of key Pim-1 substrates.[6] Notably, treatment with this inhibitor has been shown to decrease the phosphorylation of the pro-apoptotic protein Bad at Ser112, a site specifically targeted by Pim-1.[6] This reduction in Bad phosphorylation promotes its pro-apoptotic function, leading to the induction of apoptosis in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Pim-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative activity of this compound (CX-6258) has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound (CX-6258)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 13 | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 25 | [6] |

| KG-1 | Acute Myeloid Leukemia | 48 | [6] |

| PC-3 | Prostate Cancer | 452 | [6] |

| DU-145 | Prostate Cancer | 625 | [6] |

| HCT-116 | Colorectal Carcinoma | 32,900 | [2] |

Table 2: Synergistic Anti-Proliferative Effects with Chemotherapeutics in PC-3 Cells

| Combination | IC50 of Inhibitor 2 (nM) | IC50 of Chemotherapeutic (nM) | Synergy | Reference |

| Inhibitor 2 + Doxorubicin | 452 (alone) | 114 (alone) | Synergistic | [6] |

| Inhibitor 2 + Paclitaxel | 452 (alone) | 2.5 (alone) | Synergistic | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pim-1 Downstream Targets

This protocol is used to detect changes in the phosphorylation status of Pim-1 substrates.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Pim-1 substrates (e.g., Bad, 4E-BP1) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle distribution.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[13]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the inhibitor.

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.[14]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14]

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]

Conclusion

This compound (CX-6258) is a potent anti-proliferative agent with a clear mechanism of action involving the inhibition of the Pim-1 signaling pathway and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and other Pim-1 kinase inhibitors. The continued exploration of Pim-1 as a therapeutic target holds significant promise for the development of novel and effective cancer treatments.

References

- 1. auctoresonline.org [auctoresonline.org]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchhub.com [researchhub.com]